molecular formula C16H14F3N3O3S B6902194 [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(5-fluoropyridin-2-yl)methanone

[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(5-fluoropyridin-2-yl)methanone

Cat. No.: B6902194
M. Wt: 385.4 g/mol
InChI Key: LFKUNCFXQSXWMZ-UHFFFAOYSA-N
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Description

[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(5-fluoropyridin-2-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms, which often impart unique chemical and biological properties. The structure includes a piperazine ring, a sulfonyl group, and a pyridine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(5-fluoropyridin-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenyl Group: The difluorophenyl group is attached via a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative and a strong base.

    Formation of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable pyridine derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(5-fluoropyridin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF for nucleophilic substitution; electrophilic substitution can be facilitated by Lewis acids like aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(5-fluoropyridin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(5-fluoropyridin-2-yl)methanone involves its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to enzymes or receptors, modulating their activity. The piperazine ring may interact with neurotransmitter receptors, while the sulfonyl group can influence the compound’s solubility and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

    [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone: Similar in structure but with a furan ring instead of a pyridine ring.

    [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-fluoropyridin-2-yl)methanone: Similar but with a different substitution pattern on the pyridine ring.

Uniqueness

The uniqueness of [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(5-fluoropyridin-2-yl)methanone lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties. The combination of fluorine atoms, a sulfonyl group, and a piperazine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-(5-fluoropyridin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c17-11-1-3-13(19)15(9-11)26(24,25)22-7-5-21(6-8-22)16(23)14-4-2-12(18)10-20-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKUNCFXQSXWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=NC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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